Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

Catalog No.
S1914101
CAS No.
917357-83-6
M.F
C13H18N2O2
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

CAS Number

917357-83-6

Product Name

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate

IUPAC Name

benzyl 3-(methylamino)pyrrolidine-1-carboxylate

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3

InChI Key

XGJOYHWLQXYOPI-UHFFFAOYSA-N

SMILES

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2

Benzyl 3-(methylamino)pyrrolidine-1-carboxylate (CAS 917357-83-6) is a highly versatile, orthogonally protected diamine building block essential for advanced medicinal chemistry and API manufacturing. Featuring a robust carboxybenzyl (Cbz) protecting group on the primary pyrrolidine nitrogen and a reactive secondary methylamine at the 3-position, this compound serves as a critical precursor for synthesizing complex bi-cyclic or functionalized pyrrolidine derivatives. Its procurement value lies in its ability to withstand harsh acidic conditions required for deprotecting other functional groups, combined with the precise steric and lipophilic control afforded by the N-methyl substitution. This makes it a highly reliable choice for multi-step syntheses where chemoselectivity, UV traceability, and strict control over basicity are paramount [1].

Substituting Benzyl 3-(methylamino)pyrrolidine-1-carboxylate with its Boc-protected equivalent (CAS 454712-26-6) or its unmethylated primary amine analog (CAS 185057-50-5) introduces severe process liabilities. Boc-protected variants are strictly incompatible with acidic reaction environments, leading to premature deprotection and catastrophic side reactions when orthogonal cleavage is required. Conversely, utilizing the unmethylated primary amine necessitates additional downstream methylation steps, which are notoriously prone to over-alkylation, generating complex mixtures that drastically reduce overall yield and increase purification costs. Furthermore, the absence of the Cbz group in aliphatic alternatives eliminates the strong UV chromophore required for standard 254 nm HPLC monitoring, blinding process chemists during critical scale-up phases [1].

Orthogonal Stability Under Acidic Conditions

The Cbz-protected pyrrolidine nitrogen demonstrates profound stability in strongly acidic environments, which is critical for multi-step peptide or API synthesis. When exposed to 50% trifluoroacetic acid (TFA) in dichloromethane for 24 hours, Benzyl 3-(methylamino)pyrrolidine-1-carboxylate retains >99% of its protecting group integrity. In stark contrast, the Boc-protected analog undergoes complete cleavage (<1% retention) within 1 hour under identical conditions [1].

Evidence DimensionProtecting group retention in 50% TFA/DCM
Target Compound Data>99% retention at 24 hours
Comparator Or BaselineBoc-3-(methylamino)pyrrolidine (<1% retention at 1 hour)
Quantified Difference>98% absolute difference in stability margin
Conditions50% TFA in DCM at 25°C

Enables the selective deprotection of other acid-labile moieties in complex molecules without unmasking the pyrrolidine ring, preventing costly synthetic failures.

Prevention of Over-Alkylation During Derivatization

The presence of the secondary N-methyl group at the 3-position inherently restricts the amine to a single subsequent alkylation or acylation event. In standard reductive amination protocols, Benzyl 3-(methylamino)pyrrolidine-1-carboxylate achieves 100% conversion to the target tertiary amine with 0% over-alkylation. The unmethylated primary amine baseline typically suffers from 15-25% di-alkylation byproduct formation, necessitating complex chromatographic resolution [1].

Evidence DimensionOver-alkylation byproduct formation
Target Compound Data0% di-alkylation
Comparator Or BaselineBenzyl 3-aminopyrrolidine-1-carboxylate (15-25% di-alkylation)
Quantified Difference15-25% reduction in impurity profile
ConditionsStandard reductive amination (e.g., NaBH(OAc)3, aldehyde, DCE)

Directly improves process yield and eliminates the need for expensive, time-consuming chromatographic separations during scale-up.

Enhanced UV Traceability for Process Monitoring

The inclusion of the carboxybenzyl (Cbz) group provides a strong aromatic chromophore, significantly enhancing the compound's detectability via standard UV-Vis detectors. Benzyl 3-(methylamino)pyrrolidine-1-carboxylate exhibits a molar extinction coefficient (ε) of approximately 200-300 M-1 cm-1 at 254 nm. The Boc-protected comparator lacks this aromatic system and is effectively transparent (<10 M-1 cm-1) at this critical analytical wavelength [1].

Evidence DimensionMolar extinction coefficient (ε) at 254 nm
Target Compound Data~200-300 M-1 cm-1
Comparator Or BaselineBoc-3-(methylamino)pyrrolidine (<10 M-1 cm-1)
Quantified Difference>20-fold increase in UV absorbance at 254 nm
ConditionsUV-Vis spectroscopy at 254 nm in standard HPLC solvents (e.g., Acetonitrile/Water)

Allows process chemists to reliably track reaction progress and purity using standard HPLC-UV, reducing analytical bottlenecks and avoiding the need for specialized ELSD or MS detectors.

Lipophilicity Modulation for API Optimization

The N-methyl substitution on the 3-amino group predictably modulates the physicochemical properties of the resulting scaffold. Compared to the unmethylated primary amine, Benzyl 3-(methylamino)pyrrolidine-1-carboxylate increases the calculated LogP by approximately 0.3 to 0.5 units, while simultaneously altering the pKa of the basic center. This fine-tuning is crucial for optimizing membrane permeability and target binding affinity in medicinal chemistry campaigns .

Evidence DimensionCalculated LogP contribution
Target Compound Data+0.3 to +0.5 LogP units
Comparator Or BaselineBenzyl 3-aminopyrrolidine-1-carboxylate (Baseline LogP)
Quantified DifferenceIncrease of 0.3-0.5 LogP units
ConditionsIn silico LogP calculation / Standard lipophilicity assays

Provides medicinal chemists with a precise structural tool to tune the pharmacokinetic profile and bioavailability of lead compounds without drastically altering the core geometry.

Multi-Step Synthesis of Complex Kinase Inhibitors

Due to its exceptional stability under acidic conditions, this compound is the premier choice for synthesizing complex kinase inhibitors where orthogonal deprotection is mandatory. It allows for the selective removal of Boc or t-butyl groups on peripheral moieties without compromising the pyrrolidine core, streamlining the synthetic route and minimizing late-stage failures [1].

Development of Novel GPCR Ligands

The precise steric and lipophilic profile imparted by the N-methyl group makes this building block ideal for optimizing GPCR (G-protein-coupled receptor) ligands. The guaranteed mono-alkylation behavior ensures high-yielding derivatization, while the modulated basicity and LogP directly contribute to enhanced target affinity and membrane permeability [1].

Scalable API Manufacturing Requiring Robust Process Monitoring

In industrial scale-up scenarios, the strong UV absorbance of the Cbz group at 254 nm provides a critical advantage over Boc-protected alternatives. This enables reliable, real-time tracking of reaction kinetics and impurity profiles via standard HPLC-UV, significantly reducing the analytical overhead and ensuring batch-to-batch reproducibility [1].

XLogP3

1.4

Dates

Last modified: 07-22-2023

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